3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a sulfonyl group, which is further connected to an azetidine ring bearing a furan-2-ylmethylsulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Furan-2-ylmethylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using furan-2-ylmethyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Pyridine Ring: The final step involves coupling the sulfonylated azetidine intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups may produce sulfides.
Scientific Research Applications
3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and polymers.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties, such as coatings or adhesives.
Mechanism of Action
The mechanism of action of 3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl groups may interact with enzymes or receptors, modulating their activity. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(mesityl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone
Uniqueness
Compared to similar compounds, 3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both furan and pyridine rings, along with the azetidine and sulfonyl groups, makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c16-21(17,10-11-3-2-6-20-11)13-8-15(9-13)22(18,19)12-4-1-5-14-7-12/h1-7,13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRVMBAQAJDFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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